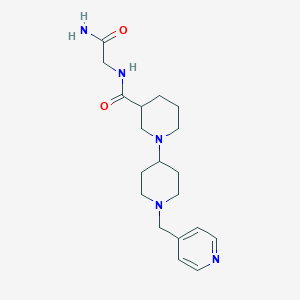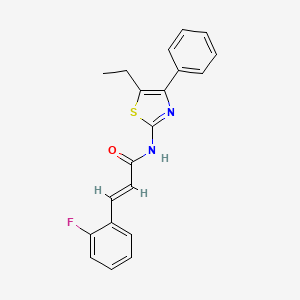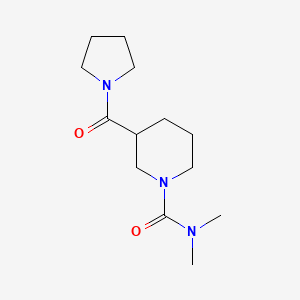
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as MPDC, is a compound that has recently gained attention in the scientific community due to its potential in various research applications. MPDC is a bipiperidine-based compound that has been synthesized through a novel method, and its unique chemical structure has sparked interest in its potential use as a research tool.
作用机制
The mechanism of action of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to act as a positive allosteric modulator of the nAChR. This means that this compound enhances the receptor's response to acetylcholine, the neurotransmitter that activates the receptor. This compound has also been shown to enhance the activity of other receptors, such as the GABA-A receptor, further highlighting its potential as a research tool.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the nAChR and GABA-A receptor, this compound has been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to stimuli. This compound has also been shown to have neuroprotective effects, which may make it a valuable tool in the study of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide is its high affinity for the nAChR. This makes it a valuable tool for studying the structure and function of the receptor. This compound is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of this compound is its lack of selectivity for the nAChR. This compound has been shown to bind to other receptors, which may complicate its use in certain experiments.
未来方向
There are several future directions for research involving N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential application of this compound is in the study of addiction. Nicotine addiction is thought to be mediated in part by the nAChR, and this compound's high affinity for the receptor makes it a potential tool for studying the mechanisms of addiction. Another potential application of this compound is in the study of Alzheimer's disease. This compound's neuroprotective effects may make it a valuable tool in the development of treatments for the disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on other receptors. This may lead to the development of more selective compounds with even greater potential as research tools.
Conclusion
In conclusion, this compound is a compound with great potential as a research tool. Its high affinity for the nAChR and other receptors, as well as its neuroprotective and synaptic plasticity-enhancing effects, make it a valuable tool for studying a variety of biological processes. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
合成方法
The synthesis of N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions that start with the reaction of 3-pyridinemethanol with 3-methylbutyraldehyde to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, this compound. The synthesis of this compound is a relatively simple process, and the compound can be obtained in good yields.
科学研究应用
N-(3-methylbutyl)-1'-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have potential in various scientific research applications. One of the most promising applications of this compound is in the study of the nicotinic acetylcholine receptor (nAChR). This compound has been shown to bind to the nAChR with high affinity, making it a valuable tool for studying the receptor's structure and function.
属性
IUPAC Name |
N-(3-methylbutyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O/c1-18(2)7-11-24-22(27)20-6-4-12-26(17-20)21-8-13-25(14-9-21)16-19-5-3-10-23-15-19/h3,5,10,15,18,20-21H,4,6-9,11-14,16-17H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCALQDOWPSKRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-(4-iodobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5491449.png)
![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)


![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)
![N-methyl-1-{4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5491497.png)


![2-butyl-5-imino-6-[(5-phenyl-2-furyl)methylene]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5491518.png)
![5-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]-2-furoic acid](/img/structure/B5491521.png)
![N-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5491532.png)
![2-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5491533.png)
![N,N-dimethyl-7-[(2-methyltetrahydrofuran-2-yl)carbonyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5491555.png)